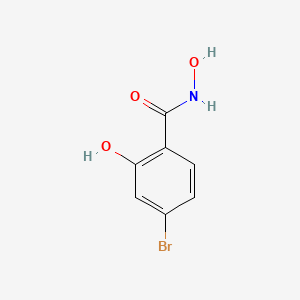

4-bromo-N,2-dihydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSXAMKHIADTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495710 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-79-9 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,2-dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-bromo-N,2-dihydroxybenzamide, a compound of interest for further research and development. Due to the absence of a direct, single-step synthesis in the current literature, this guide outlines a robust, multi-step approach involving the protection of a phenolic hydroxyl group, amide bond formation, and subsequent deprotection. The protocols described herein are based on established and reliable organic chemistry transformations.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available 4-bromo-2-hydroxybenzoic acid. The key challenge in this synthesis is the presence of two hydroxyl groups with different reactivities (phenolic and N-hydroxyl) and a carboxylic acid. To achieve the desired chemoselectivity, a protection-amidation-deprotection strategy is employed. The phenolic hydroxyl group is first protected as a benzyl ether. This protecting group is stable under the conditions required for the subsequent amide coupling and can be selectively removed under mild conditions. The protected carboxylic acid is then activated and coupled with hydroxylamine to form the N-hydroxyamide. Finally, the benzyl protecting group is removed by catalytic hydrogenolysis to yield the target compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of 4-bromo-2-hydroxybenzoic acid

The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is protected as a benzyl ether to prevent its interference in the subsequent amide coupling reaction.

Caption: Reaction scheme for the protection of the phenolic hydroxyl group.

Methodology:

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.5 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 80 °C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is acidified with 2N HCl to pH 3-4, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-bromo-2-(benzyloxy)benzoic acid.

Step 2: Amide Coupling with Hydroxylamine

The carboxylic acid of the protected intermediate is first converted to a more reactive acyl chloride, which then readily reacts with hydroxylamine hydrochloride in the presence of a base.

Caption: Reaction scheme for the amide coupling step.

Methodology:

-

Part A: Acyl Chloride Formation

-

A mixture of 4-bromo-2-(benzyloxy)benzoic acid (1.0 eq) and thionyl chloride (2.0 eq) in toluene is refluxed for 2-3 hours.

-

The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 4-bromo-2-(benzyloxy)benzoyl chloride, which is used in the next step without further purification.

-

-

Part B: Amidation

-

The crude 4-bromo-2-(benzyloxy)benzoyl chloride is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) in DCM is added dropwise to the acyl chloride solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 4-bromo-2-(benzyloxy)-N-hydroxybenzamide.

-

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step involves the removal of the benzyl protecting group by catalytic hydrogenolysis to yield the target molecule, this compound.

Caption: Reaction scheme for the deprotection of the benzyl group.

Methodology:

-

To a solution of 4-bromo-2-(benzyloxy)-N-hydroxybenzamide (1.0 eq) in methanol, palladium on charcoal (10 mol %) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on typical yields for analogous reactions reported in the literature.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-bromo-2-hydroxybenzoic acid | Benzyl bromide, K₂CO₃ | 4-bromo-2-(benzyloxy)benzoic acid | 85-95 |

| 2 | 4-bromo-2-(benzyloxy)benzoic acid | Thionyl chloride, Hydroxylamine HCl, Pyridine | 4-bromo-2-(benzyloxy)-N-hydroxybenzamide | 70-85 |

| 3 | 4-bromo-2-(benzyloxy)-N-hydroxybenzamide | H₂, Pd/C | This compound | 90-98 |

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) |

| 4-bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 11.0-12.0 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.2-7.3 (dd, 1H), 7.0-7.1 (d, 1H), 5.0-6.0 (br s, 1H, OH) | 170-172, 160-162, 135-137, 125-127, 120-122, 118-120, 115-117 | 3300-2500 (br), 1680-1660, 1600, 1450 |

| 4-bromo-2-(benzyloxy)benzoic acid | C₁₄H₁₁BrO₃ | 307.14 | 12.0-13.0 (br s, 1H, COOH), 7.8-7.9 (d, 1H), 7.2-7.5 (m, 6H), 7.1-7.2 (dd, 1H), 5.1-5.2 (s, 2H) | 168-170, 158-160, 136-138, 135-136, 130-132, 128-129, 127-128, 122-124, 118-120, 115-117, 70-72 | 3200-2500 (br), 1690-1670, 1590, 1460, 1240 |

| 4-bromo-2-(benzyloxy)-N-hydroxybenzamide | C₁₄H₁₂BrNO₃ | 322.16 | 10.0-11.0 (br s, 1H, NOH), 8.5-9.5 (br s, 1H, NH), 7.8-7.9 (d, 1H), 7.2-7.5 (m, 6H), 7.1-7.2 (dd, 1H), 5.1-5.2 (s, 2H) | 165-167, 157-159, 136-138, 135-136, 130-132, 128-129, 127-128, 122-124, 118-120, 115-117, 70-72 | 3400-3200 (br), 1640-1620, 1590, 1450, 1240 |

| This compound | C₇H₆BrNO₃ | 232.03 | 10.0-11.0 (br s, 1H, NOH), 9.0-10.0 (br s, 1H, ArOH), 8.5-9.5 (br s, 1H, NH), 7.7-7.8 (d, 1H), 7.1-7.2 (dd, 1H), 6.9-7.0 (d, 1H) | 168-170, 158-160, 135-137, 125-127, 120-122, 118-120, 115-117 | 3500-3200 (br), 1630-1610, 1590, 1450 |

Note: Expected spectroscopic data are estimates based on analogous structures and may vary depending on the solvent and instrument used.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound. The described three-step sequence, involving protection, amide coupling, and deprotection, utilizes standard and well-documented organic reactions. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the synthesis of this compound for further investigation of its biological properties. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

"4-bromo-N,2-dihydroxybenzamide" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-bromo-N,2-dihydroxybenzamide. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from closely related analogs, predictive models, and established synthetic methodologies to offer a robust profile for research and development purposes. This guide includes tabulated physicochemical and spectral data, detailed hypothetical experimental protocols for its synthesis, and a discussion of its potential biological activities based on the known pharmacology of similar chemical structures. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Properties

This compound, with the molecular formula C₇H₆BrNO₃, is a brominated derivative of N,2-dihydroxybenzamide. While specific experimental data for this compound is scarce, its properties can be predicted and inferred from well-characterized analogs such as 4-bromo-N-hydroxybenzamide and 4-bromo-2-hydroxybenzaldehyde.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its relevant analogs.

| Property | This compound | 4-bromo-N-hydroxybenzamide | 4-bromo-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₂ | C₇H₅BrO₂ |

| Molecular Weight | 232.03 g/mol | 216.03 g/mol | 201.02 g/mol |

| CAS Number | Not available | 1836-27-7 | 22532-62-3 |

| Melting Point | Predicted: 170-190 °C | 185-186 °C | 50-54 °C |

| Boiling Point | Predicted: >350 °C | Not available | Not available |

| Density | Predicted: ~1.8 g/cm³ | Predicted: 1.701 g/cm³ | Not available |

| pKa | Predicted: ~7.5 (phenolic OH), ~9.0 (N-OH) | Predicted: 8.0 | Not available |

| Appearance | Predicted: White to off-white solid | White to off-white solid | Solid |

| Solubility | Predicted: Sparingly soluble in water, soluble in DMSO, methanol, ethanol. | Soluble in ethanol. | Not available |

Predictions are based on computational models and data from analogous structures.

Spectral Data

Detailed experimental spectral data for this compound is not currently available. The following table outlines the expected spectral characteristics based on its chemical structure and data from similar compounds.

| Technique | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons (3H, complex multiplet), exchangeable phenolic OH and N-OH protons (2H, broad singlets). |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (6C, signals in the 110-160 ppm range). |

| IR Spectroscopy | Broad O-H stretching bands (phenolic and N-hydroxy) around 3200-3500 cm⁻¹, strong C=O stretching of the amide group around 1650 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with two signals of nearly equal intensity separated by 2 m/z units. |

Experimental Protocols

As there are no specific published synthetic procedures for this compound, a plausible experimental approach is proposed based on established methods for the synthesis of related benzamides.

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below, starting from the commercially available 4-bromo-2-hydroxybenzoic acid.

Caption: Proposed two-step synthesis of this compound.

2.1.1. Step 1: Synthesis of Methyl 4-bromo-2-hydroxybenzoate (Esterification)

Materials:

-

4-bromo-2-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-hydroxybenzoate.

2.1.2. Step 2: Synthesis of this compound (Amidation)

Materials:

-

Methyl 4-bromo-2-hydroxybenzoate

-

Hydroxylamine hydrochloride

-

Potassium hydroxide or sodium methoxide

-

Methanol (anhydrous)

Procedure:

-

Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 eq) in anhydrous methanol, followed by the addition of a strong base like potassium hydroxide or sodium methoxide to generate the free hydroxylamine.

-

Filter the resulting salt precipitate.

-

Add the methanolic hydroxylamine solution to the methyl 4-bromo-2-hydroxybenzoate (1.0 eq) from Step 1.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the activities of structurally similar compounds, particularly brominated salicylamides and dihydroxybenzamides, suggest potential areas of interest for researchers.

Postulated Areas of Biological Relevance

-

Antimicrobial and Antifungal Activity: Derivatives of salicylanilide, which share the core 2-hydroxybenzamide structure, are known for their antibacterial and antifungal properties. Brominated derivatives, in particular, have been utilized as topical antibacterials.

-

Anti-inflammatory Activity: Some salicylanilide derivatives have demonstrated anti-inflammatory properties.

-

Enzyme Inhibition: The benzamide moiety is a common feature in many enzyme inhibitors. Dihydroxybenzamide derivatives have shown inhibitory activity against various enzymes.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some bromophenols have been shown to exert cytoprotective effects through the Nrf2/HO-1 pathway. The diagram below illustrates a generalized workflow for investigating such potential interactions.

Caption: General workflow for investigating the biological activity of a novel compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the hazard classifications of similar compounds like 4-bromo-2-hydroxybenzaldehyde, caution should be exercised. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a potentially interesting, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and potential areas of biological investigation. The presented data, compiled from analogs and predictive methods, offers a starting point for researchers and drug development professionals interested in exploring the

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-bromo-N,2-dihydroxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-bromo-N,2-dihydroxybenzamide is not widely available in the public domain. This guide is constructed based on the well-established activities of structurally related benzamide and N,2-dihydroxybenzamide (salicylhydroxamic acid) derivatives.[1][2] The proposed mechanism of action, quantitative data, and experimental protocols are representative of this class of compounds and serve to guide future research.

Introduction and Executive Summary

This compound belongs to the benzamide class of chemical compounds, which are recognized for their diverse biological activities.[3][4][5] Structurally, it features a benzamide core with three key substitutions: a bromine atom at position 4, a hydroxyl group at position 2, and a hydroxyl group on the amide nitrogen (N-hydroxy). This N,2-dihydroxybenzamide scaffold is also known as salicylhydroxamic acid.[1] The presence of the hydroxamic acid-like moiety (-CONHOH) is a critical structural feature found in many potent inhibitors of zinc-dependent enzymes, particularly histone deacetylases (HDACs).[6][7][8][9] Furthermore, benzamide derivatives have been extensively developed as inhibitors of the class III NAD+-dependent deacetylases, known as sirtuins.[3][4][10][11]

Based on this structural analysis, the principal hypothesized mechanism of action for this compound is the inhibition of sirtuin deacetylases, particularly SIRT1 and SIRT2 . Sirtuins are crucial regulators of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[12][13] Their dysregulation is implicated in cancer, neurodegenerative diseases, and metabolic disorders, making them compelling therapeutic targets.[12][13] This guide will focus on the compound's potential role as a sirtuin inhibitor, detailing the downstream cellular consequences, relevant quantitative data from analogous compounds, and detailed experimental protocols to validate this hypothesis.

Hypothesized Mechanism of Action: Sirtuin Inhibition

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes that remove acetyl groups from lysine residues on both histone and non-histone protein substrates.[12] This deacetylation activity modulates the function of target proteins and influences major cellular pathways.[13] Benzamide-based inhibitors typically act by competing with either the acetylated substrate or the NAD+ cofactor at the enzyme's active site.[11]

The proposed inhibitory action of this compound on SIRT1 leads to the hyperacetylation of key downstream targets, most notably the tumor suppressor protein p53.[13][14]

2.1 The SIRT1-p53 Signaling Axis

SIRT1 directly deacetylates p53 at lysine 382 (K382), an event that suppresses its transcriptional activity and promotes its degradation.[13][14] By inhibiting SIRT1, this compound would cause an accumulation of acetylated, active p53.[15][16] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, making SIRT1 inhibition a promising strategy in oncology.[16]

The logical flow of this pathway is illustrated below.

Figure 1: Hypothesized SIRT1 Inhibition Pathway.

Quantitative Data from Structurally Related Inhibitors

To provide a framework for evaluating this compound, the following table summarizes inhibitory activities of other benzamide-based sirtuin inhibitors found in the literature. This data is crucial for designing dose-response experiments and for contextualizing potential findings.

| Compound ID | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |

| Compound 17k | SIRT2 | 0.60 | >150-fold selective over SIRT1 and SIRT3[3] |

| EX-527 | SIRT1 | 0.038 - 0.098 | Highly selective for SIRT1 over SIRT2 and SIRT3[17] |

| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | Dual inhibitor of SIRT1 and SIRT2[17] |

| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1) | Potent inhibitor of SIRT1, SIRT2, also inhibits SIRT5[17] |

| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2) | Inhibitor of SIRT1 and SIRT2[17] |

Table 1: In Vitro Inhibitory Activity of Selected Benzamide and Related Sirtuin Modulators.

Detailed Experimental Protocols

Validating the hypothesized mechanism of action requires a series of biochemical and cell-based assays.

4.1 In Vitro Sirtuin Activity/Inhibition Assay (Fluorogenic)

This biochemical assay directly measures the ability of the test compound to inhibit purified sirtuin enzymes.

Principle: The assay utilizes a fluorogenic acetylated peptide substrate. In the presence of NAD+, active SIRT1 deacetylates the substrate. A developer solution is then added, which processes the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to SIRT1 activity.[17][18]

Workflow Diagram:

Figure 2: Workflow for In Vitro SIRT1 Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of this compound in DMSO.

-

Create a serial dilution of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should not exceed 1%.[17]

-

Prepare working solutions of purified human SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in assay buffer.[17]

-

-

Assay Plate Setup (96-well black plate):

-

To test wells, add 25 µL of Assay Buffer, 5 µL of the diluted test compound, and 10 µL of the SIRT1 enzyme solution.

-

For "No Enzyme Control" wells, add 10 µL of assay buffer instead of the enzyme.

-

For "Positive Control" wells, add a known SIRT1 inhibitor (e.g., Nicotinamide or EX-527).[17]

-

-

Enzymatic Reaction:

-

Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of a substrate/NAD+ mixture to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[17]

-

-

Development and Signal Detection:

-

Data Analysis:

-

Subtract the background fluorescence from the "No Enzyme Control" wells.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of compound concentration and use a non-linear regression model to determine the IC50 value.[17]

-

4.2 Cell-Based Assay: Western Blot for Acetylated p53

This assay determines the compound's ability to inhibit SIRT1 in a cellular context by measuring the acetylation status of its substrate, p53.[13][15]

Principle: Cells are treated with the test compound, leading to the inhibition of intracellular SIRT1 and a subsequent increase in acetylated p53. Total protein is extracted, and immunoprecipitation may be used to enrich for p53. Western blotting with specific antibodies is then used to detect the levels of acetylated p53 (at Lys382) and total p53. An increase in the ratio of acetylated-p53 to total-p53 indicates target engagement.[14][15]

Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cancer cell line with wild-type p53 (e.g., HCT116, A549) and allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours). A positive control like Tenovin-6 or EX-527 should be included.[16]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors and, critically, HDAC/sirtuin inhibitors like Trichostatin A and Nicotinamide to preserve acetylation marks.[16]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

-

Quantify protein concentration in the supernatant using a BCA assay.[14]

-

-

Immunoprecipitation (Optional, for low abundance):

-

Pre-clear 1 mg of protein extract with Protein A/G agarose beads for 1 hour at 4°C.[15]

-

Incubate the pre-cleared lysate with an anti-p53 antibody (e.g., DO-1) overnight at 4°C.[20]

-

Add fresh Protein A/G beads and incubate for 2 hours to capture the antibody-protein complexes.

-

Wash the beads multiple times with lysis buffer. Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.[15][20]

-

-

Western Blotting:

-

Separate 20-40 µg of protein lysate (or the entire immunoprecipitate) on a 10% SDS-polyacrylamide gel.[15]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-p53 (Lys382).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[16]

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[15]

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total p53 and a loading control like β-actin or GAPDH.[14][15]

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of acetyl-p53 to total p53, and normalize to the loading control to determine the fold change upon treatment.[14]

-

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a sirtuin inhibitor, likely targeting the SIRT1/p53 axis. The technical framework provided here offers a clear path for the empirical validation of this hypothesis. Future research should focus on executing these protocols to determine the compound's potency (IC50), cellular efficacy, and isoform selectivity across the sirtuin family. Confirmation of this mechanism of action would position this compound as a valuable tool for research and a potential starting point for the development of novel therapeutics for diseases linked to sirtuin dysregulation.

References

- 1. heraldopenaccess.us [heraldopenaccess.us]

- 2. kiche.or.kr [kiche.or.kr]

- 3. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. revvity.com [revvity.com]

- 20. bio-protocol.org [bio-protocol.org]

Spectroscopic Profile of 4-bromo-N,2-dihydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-N,2-dihydroxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-bromosalicylaldehyde and various N-hydroxybenzamides.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.0 - 10.0 | Singlet (broad) | 1H | N-OH |

| ~8.0 - 8.5 | Singlet (broad) | 1H | -NH- |

| ~7.6 | Doublet | 1H | Aromatic H-6 |

| ~7.4 | Doublet of doublets | 1H | Aromatic H-5 |

| ~7.0 | Doublet | 1H | Aromatic H-3 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carbonyl C=O |

| ~155 - 160 | Aromatic C-2 (C-OH) |

| ~135 | Aromatic C-5 |

| ~130 | Aromatic C-6 |

| ~120 | Aromatic C-4 (C-Br) |

| ~118 | Aromatic C-3 |

| ~115 | Aromatic C-1 |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1540 | Medium | N-H bending (Amide II) |

| ~1250 | Strong | Phenolic C-O stretching |

| ~1050 | Medium | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 232/234 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 216/218 | [M-O]⁺ |

| 215/217 | [M-OH]⁺ |

| 184/186 | [M-CONHOH]⁺ |

| 156/158 | [C₆H₄BrO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the amidation of a 4-bromo-2-hydroxybenzoic acid derivative.

Materials:

-

4-bromo-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Activation of the Carboxylic Acid: 4-bromo-2-hydroxybenzoic acid is converted to its more reactive acid chloride. To a solution of 4-bromo-2-hydroxybenzoic acid in an anhydrous solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of hydroxylamine hydrochloride and a base (to neutralize the HCl) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of TMS is added as an internal standard (δ = 0.0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum.

2.2.2. IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) is commonly used for this type of compound.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Crystal Structure Analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide: A Technical Guide

This technical guide provides a comprehensive analysis of the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and visualizations of the experimental workflow and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₁₀BrNO₂) was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNO₂ |

| Formula Weight | 292.13 g/mol [1][2] |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/c[2] |

| a (Å) | 23.4258 (10)[1][2] |

| b (Å) | 5.6473 (1)[1][2] |

| c (Å) | 9.2464 (3)[1][2] |

| β (°) | 93.008 (1)[1][2] |

| Volume (ų) | 1221.54 (7)[1][2] |

| Z | 4[1][2] |

| Temperature (K) | 295[1] |

| Radiation | Mo Kα (λ = 0.71073 Å)[2] |

| Density (calculated) (Mg m⁻³) | 1.588[2] |

| Absorption Coefficient (μ) (mm⁻¹) | 3.35[1] |

| F(000) | 584[2] |

| Crystal Size (mm) | 0.20 × 0.18 × 0.13[1] |

| Theta range for data collection (°) | 3.5 to 26.4[2] |

| Reflections collected | 21458[1] |

| Independent reflections | 2490[1] |

| R_int | 0.063[1] |

| Goodness-of-fit on F² | 0.99[1] |

| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.168[1] |

| Largest diff. peak and hole (e Å⁻³) | 0.61 and -0.68[1] |

Table 2: Key Molecular Geometry Parameters.

| Parameter | Value |

| Dihedral angle between the central amide plane and the hydroxy-substituted benzene ring (°) | 73.97 (12)[1][2] |

| Dihedral angle between the central amide plane and the bromo-substituted benzene ring (°) | 25.42 (19)[1][2] |

| Dihedral angle between the two aromatic rings (°) | 80.7 (2)[1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of 4-bromo-N-(2-hydroxyphenyl)benzamide.

Synthesis

The synthesis of 4-bromo-N-(2-hydroxyphenyl)benzamide is achieved through the reaction of 4-bromobenzoate 2,4,6-trinitrophenyl with 2-hydroxyaniline.[1]

Materials:

-

4-bromobenzoate 2,4,6-trinitrophenyl

-

2-hydroxyaniline

-

Toluene

Procedure:

-

Dissolve 4-bromobenzoate 2,4,6-trinitrophenyl (0.050 g, 0.117 mmol) and 2-hydroxyaniline (0.0254 g, in a 1:2 molar ratio) in 15 mL of toluene.

-

The mixture is refluxed for 6 hours under constant stirring.

-

Upon completion of the reaction, a portion of the solvent is evaporated.

-

A crystalline black solid product is obtained.[1] The melting point of the crystalline solid is 454 (1) K.[2]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[3]

Instrumentation:

-

Nonius KappaCCD diffractometer[1]

Procedure:

-

Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer. X-ray diffraction data is collected at a temperature of 295 K using Mo Kα radiation.[1]

-

Data Processing: The collected diffraction data is processed. This includes the integration of reflection intensities and applying corrections for various factors, such as absorption (multi-scan method).[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods. The refinement of the structure is carried out against F².[1] Hydrogen atoms are placed in geometrically idealized positions and treated as riding atoms.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions that define the crystal packing of 4-bromo-N-(2-hydroxyphenyl)benzamide.

Experimental Workflow

Intermolecular Hydrogen Bonding Network

In the crystal, molecules of 4-bromo-N-(2-hydroxyphenyl)benzamide are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains along the[4] direction.[1][2] These chains are further connected by weak C—H⋯O hydrogen bonds, creating sheets parallel to the (100) plane.[1] This network of hydrogen bonds results in the formation of R³₂(9) and R³₃(17) ring motifs.[1][2]

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-bromo-N,2-dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

4-bromo-N,2-dihydroxybenzamide, a halogenated derivative of salicylhydroxamic acid (SHAM), is a compound of interest for therapeutic development. While direct studies on this specific molecule are not extensively available in public literature, a comprehensive analysis of its parent compound, salicylhydroxamic acid, provides significant insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of salicylhydroxamic acid and its derivatives, offering a predictive assessment of the therapeutic potential of this compound. The primary identified targets for the salicylhydroxamic acid scaffold are the enzymes urease, myeloperoxidase (MPO), and alternative oxidase (AOX). This document details the preclinical data, relevant signaling pathways, and experimental protocols to facilitate further research and development of this and related compounds.

Introduction

Salicylhydroxamic acid (SHAM), also known as N,2-dihydroxybenzamide, is a versatile small molecule with a range of biological activities, including antibacterial, trypanocidal, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 4-position of the phenyl ring, yielding this compound, is anticipated to modulate its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on related compounds suggest that halogenation can influence potency and selectivity. This guide explores the primary therapeutic targets of the salicylhydroxamic acid scaffold and provides a framework for the investigation of its 4-bromo derivative.

Potential Therapeutic Targets

Based on the known activities of salicylhydroxamic acid, three primary therapeutic targets have been identified for this compound:

-

Urease: A nickel-containing metalloenzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[2]

-

Myeloperoxidase (MPO): A heme-containing peroxidase in neutrophils involved in the inflammatory response.

-

Alternative Oxidase (AOX): A mitochondrial enzyme found in plants, fungi, and some protozoa, representing a potential target for anti-infective agents.[3][4]

Urease Inhibition

Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which subsequently decomposes to ammonia and carbonic acid. This action allows pathogens like H. pylori to neutralize the acidic environment of the stomach, facilitating colonization and pathogenesis. Inhibition of urease is a validated strategy for the treatment of infections caused by urease-producing bacteria.[2] Hydroxamic acid derivatives are known to be potent inhibitors of urease, with several studies demonstrating their efficacy.[5][6]

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species to combat pathogens. However, excessive MPO activity is implicated in various inflammatory diseases. Salicylhydroxamic acid has been shown to inhibit MPO, suggesting its potential as an anti-inflammatory agent.

Alternative Oxidase (AOX) Inhibition

Alternative oxidase is a component of the mitochondrial respiratory chain in certain organisms, including pathogenic protozoa like Trypanosoma brucei.[4] This enzyme provides an alternative route for electron transport, which is essential for the parasite's survival. Salicylhydroxamic acid is a known inhibitor of AOX and has demonstrated trypanocidal activity.[4]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of salicylhydroxamic acid (SHAM) against its identified targets. Data for this compound is not currently available and represents a key area for future investigation.

| Compound | Target | Assay Type | IC50 / Kd | Organism/Enzyme Source | Reference |

| Salicylhydroxamic Acid (SHAM) | Myeloperoxidase | Ligand Binding | ~2 µM (Kd) | Mammalian | [7] |

| Salicylhydroxamic Acid (SHAM) | Alternative Oxidase (TAO) | Enzyme Inhibition | 5.93 µM (IC50) | Trypanosoma brucei brucei | [8] |

| Salicylhydroxamic Acid (SHAM) | Urease | Enzyme Inhibition | Micromolar range (Specific IC50 not consistently reported) | Helicobacter pylori | [5] |

Signaling Pathways and Mechanisms of Action

Urease Inhibition Pathway

The inhibition of urease by hydroxamic acids is believed to occur through the chelation of the nickel ions in the enzyme's active site, thereby preventing the binding and hydrolysis of urea.

References

- 1. Salicylhydroxamic Acid | C7H7NO3 | CID 66644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mitochondrial Alternative Oxidase Is Not a Critical Component of Plant Viral Resistance But May Play a Role in the Hypersensitive Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 4-bromo-N,2-dihydroxybenzamide in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-N,2-dihydroxybenzamide, a specialized aromatic compound, serves as a critical synthetic intermediate in the development of complex molecules, most notably in the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant application as a precursor to bioactive molecules. Detailed experimental considerations and data are presented to facilitate its use in research and development settings.

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic use of versatile intermediates is paramount for the efficient construction of novel molecular architectures. This compound (CAS No. 61799-79-9) has emerged as a key building block, primarily recognized for its role in the synthesis of substituted benzisoxazolones. The presence of a bromine atom, a phenolic hydroxyl group, and a hydroxamic acid moiety within its structure offers multiple points for chemical modification, making it a valuable tool for synthetic chemists. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in synthetic projects.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is essential for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61799-79-9 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| Precautionary Statements | P261, P305+P351+P338 | [2] |

Synthesis of this compound

A likely precursor for this synthesis is methyl 4-bromo-2-hydroxybenzoate, which can be prepared from 4-bromo-2-hydroxybenzoic acid. The overall proposed synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of salicylhydroxamic acids and should be optimized for the specific substrate.

Step 1: Synthesis of Methyl 4-bromo-2-hydroxybenzoate

-

To a solution of 4-bromo-2-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-bromo-2-hydroxybenzoate.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Prepare a solution of hydroxylamine hydrochloride in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) at a low temperature.

-

To this solution, add a solution of methyl 4-bromo-2-hydroxybenzoate in a suitable solvent (e.g., methanol or ethanol) dropwise, while maintaining the low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

The crude product can be further purified by recrystallization.

Application as a Synthetic Intermediate

The primary documented application of this compound is as a key intermediate in the synthesis of 6-bromo-1,2-benzisoxazol-3(2H)-one (CAS No. 65685-51-0).[5][6] This transformation involves an intramolecular cyclization reaction, likely proceeding through the formation of a more reactive intermediate.

Caption: Reaction pathway from the intermediate to the final product.

Significance of 1,2-Benzisoxazol-3(2H)-one Derivatives

The 1,2-benzisoxazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of the 6-bromo substituted analog from this compound provides a pathway to novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate with a strategic arrangement of functional groups that allows for the construction of more complex molecular architectures. Its primary role as a precursor to 6-bromo-1,2-benzisoxazol-3(2H)-one highlights its importance in the synthesis of heterocyclic compounds of medicinal interest. This technical guide provides a consolidated resource for researchers, offering insights into its properties, a plausible synthetic approach, and its key application. Further exploration of the reactivity of this intermediate could unveil new synthetic pathways and lead to the development of novel bioactive molecules.

References

- 1. CN108341756B - A kind of preparation method of salicylic hydroxamic acid - Google Patents [patents.google.com]

- 2. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Preparation method of salicylhydroxamic acid (2018) | Li Fangxu | 1 Citations [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 4-bromo-N,2-dihydroxybenzamide

Introduction

4-bromo-N,2-dihydroxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] Derivatives of this class have been investigated for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents.[1] The unique substitution pattern of a bromo group, a hydroxyl group on the benzoyl ring, and a hydroxyamic acid moiety suggests that this compound could be a subject of interest for drug discovery and development, potentially acting as an enzyme inhibitor, such as a histone deacetylase (HDAC) inhibitor, a common target for benzamide derivatives.[1]

Potential Applications

Based on the biological activities of related compounds, this compound could be investigated for the following applications:

-

Anticancer Agent: Many benzamide derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[1] For instance, some 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[2]

-

Antimicrobial Agent: Certain benzamide derivatives have demonstrated antibacterial and antifungal properties.[1][3]

-

Enzyme Inhibition: The benzamide scaffold is a key feature in many enzyme inhibitors.[1] The hydroxamic acid moiety, in particular, is a known zinc-binding group present in many HDAC inhibitors.

-

CNS Agent: Benzamides are known to have effects on the central nervous system, acting as antipsychotics, antidepressants, and anticonvulsants.[1]

Experimental Protocols

The following are detailed, inferred protocols for the synthesis and biological evaluation of this compound, based on procedures for similar compounds.

Synthesis of this compound

This hypothetical synthesis is a two-step process starting from 4-bromo-2-hydroxybenzoic acid.

Workflow for Synthesis

Caption: A potential two-step synthesis of this compound.

Materials:

-

4-bromo-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or hexane) for elution

Protocol:

-

Step 1: Activation of the Carboxylic Acid

-

Method A (Acyl Chloride Formation): In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-hydroxybenzoyl chloride.

-

Method B (Activated Ester Formation): Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

-

Step 2: Amide Bond Formation

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in DMF and add TEA or DIPEA (3.0 eq) at 0 °C. Stir for 20 minutes.

-

To the solution from Step 1 (either the redissolved acyl chloride in DCM or the activated ester mixture in DMF), add the hydroxylamine solution dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the final product, this compound.[4]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay

This protocol describes a cell viability assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow

References

- 1. This compound | 61799-79-9 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 4-bromo-N,2-dihydroxybenzamide in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit theoretical, framework for the utilization of 4-bromo-N,2-dihydroxybenzamide as a scaffold for the synthesis of novel kinase inhibitors. While direct experimental data for this specific compound in kinase inhibition is not extensively documented in current literature, its structural motifs—a brominated aromatic ring, a benzamide core, and hydroxyl groups—are prevalent in known kinase inhibitors. This document outlines a potential synthetic route, proposes a hypothetical kinase target and signaling pathway, and provides detailed protocols for the synthesis and evaluation of derivative compounds. The information herein is intended to serve as a foundational guide for researchers exploring new chemical entities in kinase-targeted drug discovery.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, with several approved drugs and clinical candidates featuring this core structure. The bromine substituent can serve as a handle for further chemical modifications through cross-coupling reactions, while the hydroxyl and amide groups can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

This document focuses on the potential application of this compound as a starting point for the generation of a library of kinase inhibitors. We present a hypothetical application targeting the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently amplified in various cancers, including non-small cell lung cancer.[1][2]

Hypothetical Kinase Target and Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by FGFR1 include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth. Constitutive activation of FGFR1 signaling due to gene amplification or mutations can drive tumorigenesis. The proposed inhibitors derived from this compound are hypothesized to competitively bind to the ATP-binding site of the FGFR1 kinase domain, thereby blocking its activity and inhibiting downstream signaling.

Caption: Hypothetical FGFR1 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route.

Materials:

-

4-Bromo-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Acid Chloride Formation: To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Amidation: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM. Cool this solution to 0 °C.

-

Slowly add the acid chloride solution from step 1 to the hydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound Derivatives via Suzuki Coupling

This protocol describes the diversification of the core scaffold.

Materials:

-

This compound

-

Aryl boronic acids

-

Pd(PPh₃)₄

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 90 °C for 12 hours.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: In Vitro FGFR1 Kinase Inhibition Assay

This assay determines the inhibitory activity of the synthesized compounds against the FGFR1 enzyme.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the inhibitor solution (or DMSO for control), and the FGFR1 enzyme.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at 30 °C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

Protocol 4: Cell Proliferation Assay in FGFR1-Amplified Cancer Cells

This assay evaluates the effect of the inhibitors on the viability of cancer cells with FGFR1 amplification.

Materials:

-

NCI-H1581 human non-small cell lung cancer cell line (FGFR1-amplified)

-

RPMI-1640 medium supplemented with 10% FBS

-

Synthesized inhibitor compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed NCI-H1581 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro FGFR1 Kinase Inhibition Data

| Compound ID | R-Group (at C4) | FGFR1 IC50 (nM) |

| BDA-001 | Phenyl | 520 |

| BDA-002 | 4-Fluorophenyl | 250 |

| BDA-003 | 3,5-Dimethoxyphenyl | 85 |

| BDA-004 | 4-Pyridyl | 150 |

Table 2: Hypothetical Cell-Based Proliferation Data

| Compound ID | NCI-H1581 GI50 (µM) |

| BDA-001 | 5.8 |

| BDA-002 | 2.1 |

| BDA-003 | 0.75 |

| BDA-004 | 1.5 |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.

Caption: Workflow for kinase inhibitor synthesis and evaluation.

Conclusion

While the direct application of this compound in kinase inhibitor synthesis is not yet established in the scientific literature, its chemical structure presents a promising starting point for the design of novel inhibitors. The protocols and workflows detailed in this document provide a hypothetical yet scientifically grounded approach for researchers to explore this chemical space. The proposed focus on FGFR1 is based on the known activity of similar benzamide derivatives, but the versatile nature of the scaffold could allow for targeting a wide range of other kinases. Further empirical studies are necessary to validate the potential of this compound and its derivatives as therapeutic agents.

References

Application Notes and Protocols for 3-Bromo-4,5-dihydroxybenzaldehyde in Cell-Based Assays

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a marine-derived compound that has garnered interest for its potent antioxidant and cytoprotective properties.[1] In cell-based assays, 3-BDB has been shown to protect keratinocytes from oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation.[1] Its mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] These application notes provide an overview of the utility of 3-BDB in cell-based assays and detailed protocols for investigating its cytoprotective and antioxidant effects.

Mechanism of Action: Nrf2/HO-1 Pathway Activation

Under normal physiological conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[1] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[1] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage.[1] 3-BDB has been shown to induce the expression of Nrf2 and HO-1, and its cytoprotective effects are mediated through the activation of upstream signaling kinases, ERK and Akt.[1]

Caption: Signaling pathway of 3-BDB in cytoprotection.

Quantitative Data Summary

The following table summarizes the key quantitative findings from cell-based assays investigating the effects of 3-Bromo-4,5-dihydroxybenzaldehyde.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cytotoxicity | Keratinocytes | 3-BDB (0-40 µM) | No significant cytotoxicity observed | [1] |

| HO-1 Induction | Keratinocytes | 3-BDB (20 µM) | Significant increase in HO-1 mRNA and protein levels | [1] |

| Nrf2 Activation | Keratinocytes | 3-BDB (20 µM) | Increased Nrf2 nuclear translocation | [1] |

| Cytoprotection | Keratinocytes | 3-BDB pre-treatment followed by H₂O₂ or UVB | Significant protection against oxidative stress-induced cell death | [1] |

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing human keratinocytes and treating them with 3-BDB and oxidative stressors.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture human keratinocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Prepare a stock solution of 3-BDB in DMSO.

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

For cytoprotection assays, pre-treat the cells with various concentrations of 3-BDB for a specified period (e.g., 1-24 hours).

-

Induce oxidative stress by adding H₂O₂ to the culture medium or by exposing the cells to UVB radiation.

-

Following the treatment period, proceed with the desired downstream assays.

Caption: General workflow for cell treatment.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of 3-BDB on keratinocytes.

Materials:

-

Cells treated with 3-BDB as described in 4.1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Protocol:

-

After the desired treatment period with 3-BDB, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for HO-1 and Nrf2

This protocol is used to determine the protein expression levels of HO-1 and the nuclear translocation of Nrf2.

Materials:

-

Cells treated as described in 4.1

-

Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kits

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-HO-1, anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fractions).

References

Application Notes and Protocols for the Quantification of 4-bromo-N,2-dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 4-bromo-N,2-dihydroxybenzamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds and general best practices for small molecule analysis.[1][2][3][4][5] These methods are intended to serve as a robust starting point for method development and validation.

Overview of Analytical Methods

The quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, can be effectively achieved using modern chromatographic techniques. HPLC-UV offers a reliable and accessible method for routine quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reversed-phase HPLC method is proposed for the quantification of this compound. This approach separates the analyte from other components based on its polarity.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2.1.2. Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

Standard volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

2.1.3. Chromatographic Conditions (Starting Point)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm (or optimal wavelength determined by UV scan) |

2.1.4. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute to a known volume to obtain a final concentration within the calibration range. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

2.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow Diagram

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing samples with complex matrices or when low detection limits are required. The Multiple Reaction Monitoring (MRM) mode is typically employed for quantification due to its high selectivity and sensitivity.[3][4]

Experimental Protocol: LC-MS/MS

3.1.1. Instrumentation

-

LC system (as described for HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

-

Same as for the HPLC-UV method.

3.1.3. Chromatographic Conditions (Starting Point)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.1.4. Mass Spectrometer Conditions (Theoretical - Requires Optimization)

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion of the standard)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: To be optimized for the specific instrument.

3.1.5. MRM Transitions (Hypothetical - To be Determined Experimentally)